Bethanechol-d9
Description
Properties
Molecular Formula |
C₇H₈D₉ClN₂O₂ |
|---|---|
Molecular Weight |
205.73 |
Synonyms |
2-[(Aminocarbonyl)oxy]-N,N,N-(trimethyl-d9)-1-propanaminium Chloride; (2-Hydroxypropyl)(trimethyl-d3)ammonium Chloride Carbamate; Besacholine-d9; Bethanechol-d9 Chloride; Carbamylmethylcholine-d9 Chloride; Mechotane-d9; Mechothane-d9; Mecothane-d9; M |
Origin of Product |
United States |
Synthetic Methodologies and Rigorous Isotopic Characterization of Bethanechol D9
Strategies for Deuterium (B1214612) Incorporation in Complex Cholinergic Compounds
The synthesis of Bethanechol-d9 involves the precise and stable incorporation of deuterium atoms into the molecular structure. This is primarily achieved through precursor-based synthetic labeling, ensuring site-specific deuteration.
Precursor-Based Synthetic Labeling Approaches for Site-Specific Deuteration
The most common and controlled method for synthesizing this compound involves the use of deuterated precursors. This bottom-up approach allows for the introduction of deuterium atoms at specific, non-exchangeable positions within the molecule. A key precursor for this synthesis is a deuterated version of a choline (B1196258) or a related cholinomimetic structure. gpatindia.com
A plausible synthetic route starts with a deuterated analog of 1-(N,N,N-trimethylammonium)propan-2-ol. Specifically, the three methyl groups attached to the quaternary nitrogen are replaced with trideuteriomethyl groups (-CD3). This is often accomplished by using deuterated methylating agents, such as deuterated methyl iodide (CD3I), in the quaternization of a suitable amine precursor. acs.org
The synthesis can be conceptualized in the following steps:
Preparation of a deuterated amine precursor: This could involve the reaction of a propanolamine (B44665) derivative with a deuterated methylating agent.
Quaternization: The amine is then reacted with a deuterated methyl halide (e.g., CD3I) to form the quaternary ammonium (B1175870) group with three -CD3 substituents. This results in the formation of (2-hydroxypropyl)tris(trideuteriomethyl)ammonium.
Carbamoylation: The hydroxyl group of the deuterated propanolamine derivative is then reacted with a carbamoylating agent, such as phosgene (B1210022) or a phosgene equivalent, followed by treatment with ammonia (B1221849) to form the carbamate (B1207046) ester. gpatindia.com This final step yields this compound.
This precursor-based approach ensures that the deuterium labels are located on the methyl groups of the quaternary ammonium moiety, which are not susceptible to back-exchange under typical physiological or analytical conditions.
Hydrogen-Deuterium Exchange Reactions for Deuteration
While precursor-based synthesis is the preferred method for stable and specific labeling, hydrogen-deuterium exchange (HDX) reactions represent an alternative strategy for introducing deuterium into organic molecules. mdpi.comwikipedia.org HDX reactions involve the replacement of hydrogen atoms with deuterium atoms from a deuterium source, such as deuterium oxide (D2O), often facilitated by a catalyst. mdpi.comwikipedia.org
These reactions can be catalyzed by acids, bases, or metals. wikipedia.org For a molecule like bethanechol (B1168659), certain protons could potentially be exchanged under specific conditions. However, achieving the desired non-labile d9-labeling through HDX would be challenging and less specific than precursor-based synthesis. The protons on the methyl groups of the quaternary ammonium are generally not exchangeable under standard HDX conditions. Therefore, this method is less suitable for the specific synthesis of this compound where the deuterium atoms are required on the N-methyl groups.
Advanced Characterization Techniques for Assessment of Isotopic Purity and Labeling Position
Following synthesis, it is imperative to verify the successful incorporation of deuterium atoms, their precise location, and the isotopic purity of the final compound. High-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the primary analytical tools for this purpose.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. researchgate.net In the context of this compound, both proton (¹H) and deuterium (²H) NMR are invaluable.
¹H NMR: The ¹H NMR spectrum of this compound would show a significant reduction or complete absence of the signal corresponding to the N-methyl protons, which is typically a sharp singlet in the unlabeled bethanechol. The integration of the remaining proton signals relative to an internal standard can provide a quantitative measure of the degree of deuteration at the N-methyl positions. d-nb.info
²H NMR: A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the N-methyl groups, confirming the presence and chemical environment of the incorporated deuterium atoms.
¹³C NMR: The ¹³C NMR spectrum is also affected by deuteration. The carbon atoms of the -CD3 groups will exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1), and their signals will be shifted slightly upfield compared to the corresponding -CH3 groups in unlabeled bethanechol.
These NMR techniques collectively provide unambiguous evidence of the site of deuteration and can be used to estimate the isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Confirmation and Purity Verification
HRMS is essential for confirming the molecular weight of this compound and assessing its isotopic purity. resolvemass.ca This technique measures the mass-to-charge ratio (m/z) of ions with very high precision.
The expected monoisotopic mass of the this compound cation (C7H8D9N2O2+) is approximately 170.18549 Da. nih.gov In contrast, the monoisotopic mass of the unlabeled bethanechol cation (C7H17N2O2+) is approximately 161.1285 Da. ebi.ac.uk HRMS can easily distinguish between these two species.
By analyzing the isotopic distribution in the mass spectrum, the isotopic purity of the this compound sample can be determined. A high-purity sample will show a dominant peak at the m/z corresponding to the d9 species, with minimal contributions from partially deuterated (d1-d8) or unlabeled (d0) species. This ensures the reliability of this compound as an internal standard in quantitative bioanalytical methods.
Advanced Analytical Applications of Bethanechol D9 in Quantitative Biomedical Research
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Bethanechol (B1168659) Quantification
The development of robust and reliable LC-MS/MS methods is fundamental for accurately measuring Bethanechol concentrations in research settings. The use of Bethanechol-d9 is central to achieving the high levels of accuracy and precision required.
The stable isotope dilution (SID) method, which employs a stable isotope-labeled internal standard (SIIS) like this compound, is considered the gold standard in quantitative bioanalysis. nih.govnih.gov This technique offers the highest possible analytical specificity and is widely used for biomarker analysis and the quantification of small molecules in complex matrices. nih.gov
The core principle of the SIIS methodology lies in the addition of a known quantity of the isotopically enriched compound (e.g., this compound) to a sample at the beginning of the analytical process. wikipedia.org Because the SIIS is chemically and physically almost identical to the analyte (the non-labeled Bethanechol), it experiences the same variations during sample preparation, such as extraction losses, and the same effects during analysis, like ionization suppression or enhancement in the mass spectrometer. nih.govwuxiapptec.com
Since the analyte and the SIIS are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals is measured. wikipedia.org This ratio remains constant throughout the analytical procedure, correcting for potential errors and leading to highly accurate and precise quantification. nih.gov This approach significantly improves the reliability and reproducibility of results compared to methods that use structural analogs or no internal standard at all. wuxiapptec.comscispace.com
To achieve the best performance in Bethanechol quantification, both chromatographic and mass spectrometric parameters must be carefully optimized.
Chromatographic Optimization: The separation of Bethanechol from other matrix components is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective for separating polar compounds like Bethanechol and its related cholinergic agents. researchgate.netresearchgate.net One method utilized a Kinetex HILIC column with an isocratic mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) to elute impurities. researchgate.net Another approach for related cholinergic compounds employed a diol column, which is also suitable for HILIC separations. researchgate.net
For reversed-phase chromatography, ion-pairing agents are often necessary. A method for Bethanechol chloride used a phenyl column with a mobile phase containing sodium 1-heptanesulfonate as an ion-pairing agent to achieve separation. researchgate.net The use of modern columns, such as those with core-shell particles, can also enhance separation efficiency and reduce run times. nih.gov
Mass Spectrometric Optimization: Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. nih.gov The instrument is set to detect a specific precursor ion (the molecular ion of the analyte) and then a specific product ion that results from its fragmentation.
For Bethanechol, analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. researchgate.netnih.gov Optimization involves adjusting parameters such as capillary voltage, desolvation gas temperature and flow rate, and collision energy to maximize the signal for the specific precursor-to-product ion transition of both Bethanechol and its internal standard, this compound. nih.gov For instance, in the analysis of other cholinergic compounds, precursor/product ion transitions were optimized to achieve high sensitivity and separate the target analyte from isomers. researchgate.net
A study analyzing impurities in Bethanechol chloride utilized an ESI source with a 4.5 kV spray voltage and a capillary temperature of 270°C, scanning a mass range from 50 to 500 m/z to identify potential degradants. researchgate.net
Table 1: Example of Optimized LC-MS/MS Parameters for Cholinergic Agent Analysis This table is a composite example based on typical parameters reported in the literature for similar analyses.
| Parameter | Setting | Purpose |
| Liquid Chromatography | ||
| Column | HILIC or Ion-Pair Reversed-Phase C18 | Separation of polar analytes like Bethanechol. |
| Mobile Phase | Acetonitrile/Ammonium Formate or Acetate Buffer | Effective elution and ionization. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimal separation and peak shape. |
| Injection Volume | 2 - 10 µL | Balances sensitivity with column loading. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Tandem Mass Spectrometry | ||
| Ionization Mode | ESI Positive | Efficiently ionizes quaternary amines like Bethanechol. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes ion generation. |
| Desolvation Gas | Nitrogen at 350°C, 10 L/min | Aids in solvent evaporation and ion desolvation. |
| Collision Gas | Argon | Used for fragmentation in the collision cell. |
For a bioanalytical method to be considered reliable for research applications, it must undergo rigorous validation according to established guidelines. uni-muenchen.de The use of this compound is integral to meeting the stringent acceptance criteria for these validation parameters.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is assessed. Calibration curves are constructed by plotting the analyte-to-internal standard peak area ratio against known concentrations. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be greater than 0.99. researchgate.netnih.gov
Precision and Accuracy: Precision measures the closeness of repeated measurements (expressed as the coefficient of variation, CV%), while accuracy measures the closeness of the measured value to the true value (expressed as percent bias). nih.gov These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), and for both intra-day and inter-day runs. nih.gov For bioanalytical methods, CV and bias are often required to be within ±15% (or ±20% at the LLOQ). uni-muenchen.de
Recovery: Extraction recovery assesses the efficiency of the sample preparation process. It is determined by comparing the analyte signal in a pre-extracted spiked sample to that of a post-extracted spiked sample. nih.gov While a stable isotope-labeled internal standard like this compound can compensate for low or variable recovery, understanding and optimizing recovery is still a critical part of method development. scispace.comnih.gov
Matrix Effect: This evaluates the influence of co-eluting compounds from the biological matrix on the ionization of the analyte. It is assessed by comparing the analyte response in a post-extracted spiked sample to the response in a neat solution. nih.gov The use of this compound is particularly effective at correcting for matrix effects, as it is affected in the same way as the non-labeled analyte. wuxiapptec.com
Table 2: Typical Validation Acceptance Criteria for LC-MS/MS Bioanalytical Methods
| Parameter | Acceptance Criteria | Role of this compound |
| Linearity (r²) | ≥ 0.99 | Ensures the analyte/IS ratio is proportional to concentration. |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Corrects for variability, improving closeness to the true value. |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Minimizes the impact of random errors, improving reproducibility. |
| Recovery | Consistent and reproducible | Compensates for analyte loss during sample preparation. |
| Matrix Effect | Internal standard-normalized factor should be consistent | Corrects for ion suppression/enhancement from the biological matrix. |
Optimization of Chromatographic and Mass Spectrometric Parameters for Enhanced Sensitivity and Specificity
Application in Impurity Profiling and Quality Control Research of Cholinergic Agents
This compound is also valuable in the quality control of Bethanechol active pharmaceutical ingredients (APIs) and finished products. During manufacturing or storage, impurities can arise from degradation or synthesis-related side reactions. rsc.org One known degradation product of Bethanechol is 2-hydroxypropyltrimethylammonium (HPTA). thermofisher.com
LC-MS/MS methods developed for quantification can also be used for impurity profiling. veeprho.com By using this compound as an internal standard, these methods can accurately quantify not only the parent drug but also its impurities and degradants. rsc.orgveeprho.com This is crucial for ensuring the purity, stability, and quality of cholinergic agents, in line with regulatory requirements. veeprho.com For example, research on the solid-state stability of Bethanechol chloride used LC-MS to elucidate its decomposition pathways, identifying degradants like betamethylcholine chloride. rsc.org While this study did not explicitly mention using a deuterated standard, the principles of using an SIIS like this compound would be directly applicable to enhance the quantitative accuracy of such stability and impurity studies.
Multi-Analyte Quantification Strategies in Complex Biological Matrices from In Vitro and Ex Vivo Systems
In biomedical research, it is often necessary to measure multiple related compounds simultaneously. LC-MS/MS is well-suited for these multi-analyte, or multiplexed, assays. nih.govcapes.gov.br For instance, a single LC-MS/MS method can be developed to quantify Bethanechol along with other cholinergic neurotransmitters like Acetylcholine and its metabolite Choline (B1196258) in samples from in vitro cell cultures or ex vivo tissue homogenates. researchgate.net
In such a strategy, a suite of stable isotope-labeled internal standards, including this compound, Acetylcholine-d4, and Choline-d9, would be added to the sample. The chromatographic method would be optimized to separate all analytes and internal standards in a single run. researchgate.net The mass spectrometer would be programmed with the specific MRM transitions for each compound, allowing for simultaneous and independent quantification. nih.gov This approach is highly efficient, saving time and sample volume, and provides a comprehensive view of the cholinergic system in a research context. researchgate.netcapes.gov.br
Mechanistic Pharmacological Investigations Utilizing Bethanechol D9 in Vitro and Ex Vivo Models
Elucidation of Muscarinic Receptor Binding Kinetics and Efficacy in Isolated Systems
The interaction of cholinergic agonists with muscarinic receptors is a cornerstone of their pharmacological action. Bethanechol-d9 can be employed in both in vitro and ex vivo models to dissect these interactions, providing data on binding affinity and functional potency. While specific binding data for the d9 variant is not extensively published, its behavior is expected to closely mimic that of unlabeled bethanechol (B1168659), which is well-characterized. Bethanechol is a parasympathomimetic that selectively stimulates muscarinic receptors with minimal to no effect on nicotinic receptors. drugbank.comwikipedia.org
Radioligand competition binding assays are a fundamental in vitro technique used to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a specific receptor. nih.govgiffordbioscience.com The assay measures the ability of the competitor to displace a radiolabeled ligand that is known to bind to the target receptor. nih.gov The results are typically expressed as the inhibitor constant (Ki), which represents the concentration of the competitor required to occupy 50% of the receptors. olemiss.edu
In this context, membranes from cells expressing specific human muscarinic receptor subtypes (M1-M5) would be incubated with a fixed concentration of a suitable radioligand, such as [3H]-quinuclidinyl benzilate ([3H]QNB), and varying concentrations of this compound. nih.gov By measuring the decrease in radioactivity bound to the membranes as the concentration of this compound increases, a competition curve can be generated to calculate the Ki value.
While studies specifically detailing this compound's binding affinity are not prevalent, data for the parent compound, bethanechol, provide a reference for its expected activity. Bethanechol demonstrates varying affinities across the five muscarinic receptor subtypes.
Table 1: Representative Binding Affinities (IC50) of Bethanechol at Human Muscarinic Receptor Subtypes This table presents data for the non-deuterated compound, Bethanechol, as a proxy for this compound's expected performance in radioligand competition binding assays.
| Receptor Subtype | IC50 (µM) |
|---|---|
| M1 | 1,837 |
| M2 | 25 |
| M3 | 631 |
| M4 | 317 |
| M5 | 393 |
Data sourced from radioligand binding assays using CHO cells expressing human receptors. caymanchem.com
To assess the functional consequences of receptor binding, ex vivo studies using isolated tissue preparations are employed. These experiments establish a concentration-response relationship, which quantifies the biological effect (e.g., muscle contraction) produced by an agonist over a range of concentrations. Key parameters derived from these studies are the EC50 (the concentration that produces 50% of the maximum response), indicating potency, and the Emax (the maximum response), indicating efficacy.
For this compound, tissues rich in muscarinic receptors, such as the guinea pig ileum, bovine duodenum, or bladder detrusor muscle, are used. nih.govpatsnap.com The tissue is suspended in an organ bath, and cumulative concentrations of this compound are added. The resulting contractile force is measured and plotted against the drug concentration. Bethanechol is known to induce concentration-dependent contractions in intestinal and bladder smooth muscle, effects that are mediated primarily through M2 and M3 muscarinic receptors. nih.gov For instance, in isolated porcine intravesical ureter, bethanechol increases basal tone with an EC50 of 4.27 µM. caymanchem.com
Table 2: Functional Potency (EC50) of Bethanechol in Various In Vitro Models This table shows data for the non-deuterated compound, Bethanechol, which is indicative of the expected functional potency of this compound.
| Receptor Subtype/Tissue | Effect Measured | EC50 (µM) |
|---|---|---|
| M1 (expressed in cells) | Functional Assay | 35 abcam.com |
| M2 (guinea pig intestine) | Inhibition of cAMP increase | 127 caymanchem.com |
| M3 (expressed in cells) | Functional Assay | 14.5 abcam.com |
| M4 (expressed in cells) | Functional Assay | 7 abcam.com |
| M5 (expressed in cells) | Functional Assay | 32 abcam.com |
Radioligand Competition Binding Assays (in vitro)
Cellular Transport and Subcellular Distribution Studies of Cholinergic Compounds in In Vitro Cellular Models
Understanding how a compound enters a cell and where it localizes is crucial for interpreting its mechanism of action. The transport of this compound into cells and its subsequent distribution among organelles can be studied using in vitro cellular models, such as cultured cell lines.
As a quaternary ammonium (B1175870) compound, bethanechol's permanent positive charge generally limits its ability to passively diffuse across the lipid bilayer of cell membranes. drugbank.com This suggests that its entry into cells may be mediated by specific transporter proteins. nih.gov Its distribution is largely restricted from the central nervous system due to its inability to cross the blood-brain barrier. drugbank.comwikipedia.org
Investigating the subcellular distribution involves techniques like cell fractionation followed by mass spectrometry to quantify this compound in different compartments (e.g., cytosol, mitochondria, lysosomes). nih.govnih.gov The physicochemical properties of a drug, along with the specific characteristics of organelles like pH, can influence its accumulation. nih.gov For example, weakly basic drugs can become trapped in acidic organelles like lysosomes. nih.gov While specific studies on the subcellular journey of this compound are limited, its charged nature suggests it would primarily remain in the extracellular space or be actively transported and localized in a specific manner, rather than freely distributing throughout the cell.
Insights into Cholinergic Signal Transduction Pathways at the Molecular Level
Upon binding to muscarinic receptors, this compound, like its parent compound, initiates a cascade of intracellular signaling events. Muscarinic receptors are G-protein-coupled receptors (GPCRs), and their activation leads to a variety of downstream effects depending on the receptor subtype and the cell type. researchgate.netacnp.org
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. acnp.org Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
The M2 and M4 receptor subtypes couple to Gi/o proteins. acnp.org This coupling leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). researchgate.net Bethanechol has been shown to inhibit isoproterenol-induced increases in cAMP in guinea pig small intestine, an effect mediated by M2 receptors. caymanchem.com The G-protein beta-gamma subunits can also directly modulate ion channels, such as opening potassium channels in the heart, leading to hyperpolarization and a decreased heart rate. uva.nl
Studies using this compound could help to quantify these second messenger levels (e.g., cAMP, IP3) with high precision via mass spectrometry, confirming that deuteration does not alter the fundamental signal transduction profile of the agonist.
Investigation of Kinetic Isotope Effects (KIE) in Cholinergic Enzyme Systems (e.g., Hydrolytic Stability)
A key advantage of using deuterated compounds like this compound is the ability to study kinetic isotope effects (KIE). libretexts.org A KIE occurs when substituting an atom with its heavier isotope alters the rate of a chemical reaction, typically because the bond to the heavier isotope has a lower zero-point vibrational energy and is thus stronger and harder to break. libretexts.orggoogle.com
Bethanechol is structurally designed to be resistant to hydrolysis by cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.orgnih.gov Unlike acetylcholine, which is rapidly degraded by these enzymes, bethanechol's structure confers a much longer duration of action. wikipedia.orgnih.gov
Investigating the hydrolytic stability of this compound in the presence of AChE would involve comparing its rate of degradation (if any) to that of unlabeled bethanechol. The deuterium (B1214612) atoms in this compound are on the N-methyl groups. While these C-H bonds are not directly cleaved during hydrolysis of the carbamate (B1207046) ester, a secondary KIE could potentially be observed if conformational changes involving these groups are part of the rate-limiting step of binding or a minor metabolic pathway. However, given bethanechol's inherent stability against hydrolysis by AChE, any KIE related to this specific enzymatic interaction is expected to be negligible or non-existent. wikipedia.orgebi.ac.uk The primary value of deuteration remains its use as a stable internal standard for accurately measuring the non-deuterated drug's concentration. caymanchem.com
Metabolic Pathway Elucidation of Bethanechol and Analogs Via Stable Isotope Tracing in Vitro and Ex Vivo Systems
Identification and Structural Elucidation of Metabolites Using Bethanechol-d9 as a Tracer
The core principle behind using this compound as a tracer lies in its mass difference compared to the unlabeled (d0) endogenous or parent compound. The nine deuterium (B1214612) atoms introduce a distinct mass shift of +9 Daltons, making any molecule containing this labeled portion readily distinguishable by mass spectrometry. This allows researchers to confidently identify drug-related material against a complex background of endogenous molecules. nih.gov
Mass spectrometry (MS) is a primary technique for metabolite profiling. stanford.edu In a typical experiment, a biological system (e.g., liver microsomes, cell culture) is incubated with this compound. Samples are then analyzed, often using liquid chromatography coupled with mass spectrometry (LC-MS), to separate and detect metabolites. illinois.edu The instrument scans for pairs of ion signals separated by 9 m/z units, which represent the unlabeled and the deuterium-labeled metabolite. This "doublet" signature is a clear indicator of a drug-derived metabolite.
Untargeted metabolite profiling using high-resolution mass spectrometry (HRMS) allows for a global scan of all ions in a sample. illinois.edu By comparing the full scan data from a control sample versus a this compound-treated sample, analysts can pinpoint new peaks corresponding to potential metabolites. The known mass shift simplifies this data mining process, focusing the search on specific mass differences.
Table 1: Theoretical m/z Values for this compound and Potential Metabolites in Positive Ion Mode This table presents hypothetical data based on common metabolic transformations to illustrate the principles of mass spectrometry-based metabolite profiling.
| Compound | Molecular Formula (Cation) | Unlabeled (d0) Monoisotopic Mass (Da) | Labeled (d9) Monoisotopic Mass (Da) | Expected m/z [M]⁺ |
| Bethanechol (B1168659) | C₇H₁₇N₂O₂⁺ | 161.1285 | 170.1855 | 161.1 / 170.2 |
| Hydroxylated Bethanechol | C₇H₁₇N₂O₃⁺ | 177.1234 | 186.1804 | 177.1 / 186.2 |
| N-demethylated Bethanechol | C₆H₁₅N₂O₂⁺ | 147.1128 | 153.1698¹ | 147.1 / 153.2 |
| Bethanechol Glucuronide | C₁₃H₂₅N₂O₈⁺ | 353.1605 | 362.2175 | 353.2 / 362.2 |
¹Assumes loss of one CD₃ group and retention of two CD₃ groups.
Once potential metabolites are detected, the next step is structural characterization. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can determine the elemental composition of a metabolite with a high degree of confidence (typically with a mass error below 5 ppm). nih.govlcms.cz This helps to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Tandem mass spectrometry (MS/MS or MS²) is employed to deduce the structure of the metabolite. nih.gov In an MS/MS experiment, the ion corresponding to the metabolite is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals structural details, such as the site of metabolic modification. diva-portal.org By comparing the fragmentation pattern of a d0-metabolite with its d9-labeled counterpart, the location of the modification can often be pinpointed. Fragments retaining the nine deuterium atoms will show the +9 Da mass shift, while fragments that have lost the deuterated portion of the molecule will not. nih.gov
Table 2: Hypothetical MS/MS Fragmentation of this compound for Structural Characterization This table illustrates how fragmentation patterns can help identify the structure of a molecule. The fragments are hypothetical and serve as examples.
| Precursor Ion (m/z) | Proposed Fragment | Fragment Structure / Loss | Expected Fragment m/z |
| 170.2 (this compound) | Fragment A | [C₄H₁₀NO₂]⁺ (Loss of Trimethylamine-d9) | 104.1 |
| 170.2 (this compound) | Fragment B | [C₅H₁₅N-d9]⁺ (Trimethylamine-d9) | 68.1 |
| 186.2 (Hydroxylated this compound) | Fragment C | [C₅H₁₅N-d9]⁺ (Trimethylamine-d9) | 68.1 |
| 186.2 (Hydroxylated this compound) | Fragment D | [C₄H₉NO₃]⁺ (Loss of Trimethylamine-d9) | 120.1 |
Mass Spectrometry-Based Metabolite Profiling
Enzymatic Biotransformation Pathways in Isolated Systems (e.g., Microsomal Assays, Cellular Models)
To understand the specific enzymes responsible for metabolism, in vitro systems are used. conicet.gov.ar Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. slideshare.netresearchgate.net Cellular models, such as cultured hepatocytes, provide a more complete system that includes both Phase I and Phase II enzymes.
Phase I reactions introduce or expose functional groups on a drug molecule, typically making it more polar. slideshare.net For bethanechol, which possesses a quaternary ammonium (B1175870) group and is structurally resistant to hydrolysis by cholinesterases, the primary expected Phase I pathways would involve oxidation reactions catalyzed by CYP enzymes. google.commedbullets.com
Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic route. For bethanechol, this could occur on the propyl chain.
N-Demethylation: While less common for quaternary amines, the removal of a methyl group from the nitrogen atom is a theoretical possibility.
Incubating this compound with human liver microsomes and a panel of specific CYP inhibitors or recombinant CYP enzymes can identify the specific isoforms (e.g., CYP3A4, CYP2D6) responsible for its metabolism. nih.gov
Table 3: Potential Phase I Metabolites of Bethanechol
| Metabolic Reaction | Resulting Functional Group | Potential Metabolite Name |
| Hydroxylation | Hydroxyl (-OH) | Hydroxybethanechol |
| N-Demethylation | Tertiary Amine | N-demethylbethanechol |
Phase II metabolism involves conjugation reactions, where an endogenous molecule is attached to the drug or its Phase I metabolite, further increasing its water solubility to facilitate excretion. slideshare.net If bethanechol undergoes Phase I hydroxylation, the newly formed hydroxyl group becomes a prime site for conjugation.
Glucuronidation: This involves the transfer of glucuronic acid to the metabolite, catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: This is the transfer of a sulfo group, catalyzed by sulfotransferases (SULTs).
Experiments using liver S9 fractions (which contain both microsomal and cytosolic enzymes) or primary hepatocytes can be used to study these conjugation pathways. diva-portal.org The resulting glucuronide or sulfate (B86663) conjugates of this compound would be identified by their characteristic mass increases using LC-MS.
Table 4: Potential Phase II Metabolites of Bethanechol
| Phase I Metabolite | Conjugation Reaction | Resulting Conjugate |
| Hydroxybethanechol | Glucuronidation | Bethanechol-O-glucuronide |
| Hydroxybethanechol | Sulfation | Bethanechol-O-sulfate |
Characterization of Phase I Metabolism (e.g., Hydroxylation, N-Demethylation)
Quantitative Stable Isotope-Resolved Metabolomics (SIRM) in Cellular and Organoid Models
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that moves beyond simple identification to quantify the flow of atoms through metabolic networks. researchgate.netnih.gov By using a labeled substrate like this compound, SIRM can trace the fate of the drug and its metabolites and simultaneously observe its impact on the broader cellular metabolome. frontiersin.orguky.edu
In a typical SIRM experiment, cellular models or more complex organoids are cultured in the presence of this compound. nih.gov Over time, samples are collected and analyzed by MS or NMR spectroscopy. This approach allows researchers to:
Quantify the rates of formation and clearance of specific this compound metabolites.
Track the incorporation of the labeled atoms into other metabolic pathways, revealing potential downstream effects or unexpected biotransformations.
Determine metabolic fluxes, providing a dynamic picture of how the cell's metabolism adapts in response to the drug. researchgate.net
SIRM offers an unprecedented level of detail, enabling a systems-level understanding of a drug's metabolic pathway and its interaction with endogenous cellular processes. nih.gov
Assessment of Metabolic Fluxes and Pathway Activities in Cholinergic Systems
The introduction of a stable isotope-labeled compound like this compound into in vitro or ex vivo models of cholinergic systems allows for the precise measurement of its metabolic transformation. Metabolic flux analysis, which is the quantification of the rate of turnover of metabolites, can provide a dynamic view of the metabolic network. nih.gov
In vitro studies using cell cultures or isolated enzymes, and ex vivo studies with tissue slices, can be designed to trace the journey of this compound. nih.gov For instance, incubating liver microsomes or hepatocytes with this compound would allow researchers to identify potential metabolites by tracking the deuterium label using mass spectrometry. This technique can reveal the primary sites of metabolic modification on the bethanechol molecule.
Bethanechol is known to stimulate glycolysis and affect high-energy phosphate (B84403) metabolism in tissues like the urinary bladder. nih.gov By using this compound in conjunction with other stable isotope tracers, such as ¹³C-labeled glucose, researchers can quantify how bethanechol influences the flux through key metabolic pathways. For example, an increase in the production of labeled lactate (B86563) from ¹³C-glucose in the presence of this compound would provide a quantitative measure of the stimulation of glycolysis.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
This interactive table illustrates a hypothetical experiment to determine the metabolic stability of this compound.
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 95 |
| 15 | 85 |
| 30 | 70 |
| 60 | 50 |
This data is hypothetical and for illustrative purposes only, as specific studies on this compound metabolism are not publicly available.
Integration with Multi-Omics Approaches for Comprehensive Metabolic Understanding (in vitro)
To gain a more holistic understanding of the metabolic effects of bethanechol and its analogs, stable isotope tracing with this compound can be integrated with various multi-omics approaches. This involves the simultaneous analysis of different types of biological molecules to construct a comprehensive picture of the cellular response.
In an in vitro setting, cells treated with this compound can be subjected to:
Transcriptomics: To analyze changes in gene expression related to metabolic enzymes and cholinergic receptors.
Proteomics: To quantify changes in the levels of proteins, particularly those involved in bethanechol's metabolic pathways and its pharmacodynamic targets.
Metabolomics: To profile the global changes in metabolite levels, which, when combined with the flux data from this compound tracing, can reveal the broader impact on cellular metabolism.
This integrated approach can help to connect the metabolic fate of this compound with its downstream effects on cellular function. For example, identifying a specific metabolic pathway for this compound through metabolomics, and concurrently observing the upregulation of the genes and proteins corresponding to the enzymes in that pathway, would provide strong evidence for the elucidated metabolic route.
Table 2: Illustrative Multi-Omics Data from an In Vitro Study with this compound
This table presents a hypothetical integration of multi-omics data following treatment of a relevant cell line with this compound.
| Omics Layer | Key Finding | Implication |
| Metabolomics | Identification of a hydroxylated-d9 metabolite of Bethanechol. | Suggests Phase I metabolism via hydroxylation. |
| Transcriptomics | Upregulation of CYP3A4 and CYP2D6 mRNA. | Implicates specific cytochrome P450 enzymes in the hydroxylation. |
| Proteomics | Increased abundance of CYP3A4 protein. | Confirms the role of CYP3A4 at the protein level. |
| Fluxomics | Increased flux through the pentose (B10789219) phosphate pathway. | Indicates a broader metabolic shift in response to bethanechol exposure. |
This data is hypothetical and serves to illustrate the potential of a multi-omics approach.
The use of this compound in such integrated studies would be invaluable for building detailed models of cholinergic drug metabolism and action. While specific experimental data on the metabolic pathway of this compound is currently lacking in the public domain, the methodologies described provide a clear path forward for future research in this area.
Advanced Research Perspectives and Future Directions for Deuterated Bethanechol Analogs
Development of Novel Deuterated Cholinergic Probes for Systems Pharmacology Research
The development of deuterated compounds like Bethanechol-d9 provides researchers with sophisticated tools for systems pharmacology. These isotopically labeled molecules can act as probes to trace and understand complex biological processes at a molecular level. musechem.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for a wide range of studies. scitechnol.com
Deuterated cholinergic probes are particularly valuable for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs targeting the cholinergic system. musechem.com By replacing hydrogen with deuterium (B1214612) at specific molecular sites, researchers can investigate metabolic pathways with high precision. scitechnol.com Since the mass of deuterium is double that of hydrogen, the C-D bond is stronger than the C-H bond, often leading to a slower rate of metabolic cleavage—a phenomenon known as the kinetic isotope effect (KIE). irb.hr This allows for a clearer picture of metabolic fate, helping to identify primary sites of metabolism and potential drug-drug interactions. nih.govscitechnol.com
Furthermore, these probes are instrumental in studying drug-protein interactions, such as the binding of cholinergic agonists to muscarinic receptors. scitechnol.com The subtle structural changes induced by deuteration, like a shorter C-D bond length, can influence binding affinity and receptor activation dynamics. irb.hr By using deuterated ligands like this compound, researchers can gain deeper insights into the mechanisms of drug action and receptor pharmacology without significantly altering the compound's chemical properties. nih.govmusechem.com This approach supports the development of more selective and effective therapeutic agents.
Computational Modeling and Simulation in Deuterated Compound Research (e.g., KIE predictions, molecular dynamics)
Computational chemistry has become an indispensable tool for predicting and understanding the effects of deuteration on drug molecules. Techniques such as quantum-chemical calculations and molecular dynamics (MD) simulations provide detailed insights into how isotopic substitution influences molecular behavior and interactions. irb.hrmdpi.com
Kinetic Isotope Effect (KIE) Predictions: The KIE is a primary consequence of deuteration, where the difference in mass between hydrogen and deuterium leads to altered reaction rates, particularly in metabolic processes involving C-H bond cleavage. irb.hrscispace.com Computational models, often employing Density Functional Theory (DFT), can predict the magnitude of the KIE. rsc.org These predictions help researchers anticipate how deuteration will affect a drug's metabolic stability. For instance, calculations can show that the energy required to break a C-D bond is higher than for a C-H bond, which can be correlated with a reduced rate of metabolism. irb.hr Comparing theoretical KIEs with experimental results helps validate proposed reaction mechanisms. princeton.eduosti.gov
The integration of these computational methods provides a powerful framework for the rational design of deuterated drugs. By predicting the effects of isotopic substitution, researchers can strategically place deuterium atoms to optimize a drug's pharmacokinetic and pharmacodynamic properties.
| Computational Method | Application in Deuterated Compound Research | Key Insights |
| Density Functional Theory (DFT) | Prediction of Kinetic Isotope Effects (KIEs). rsc.org | Quantifies the change in reaction rates upon deuteration, predicting metabolic stability. irb.hr |
| Molecular Dynamics (MD) Simulations | Analysis of protein-ligand interactions and conformational changes. irb.hracs.org | Reveals how deuteration affects binding affinity, binding pose, and receptor dynamics. mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy modeling of the active site in a biological system. irb.hr | Provides precise insights into the electronic effects of deuteration on binding interactions. |
| RRKM Theory | Calculation of unimolecular reaction rates. pnas.org | Used to model decay rates and understand the role of quantum tunneling in deuterated molecules. pnas.org |
Integration with High-Throughput Screening Methodologies for Mechanistic Studies (in vitro)
High-Throughput Screening (HTS) enables the rapid testing of thousands to millions of compounds, and its integration with advanced analytical techniques has revolutionized early-stage drug discovery. nih.gov For deuterated compounds, HTS methodologies, particularly those coupled with mass spectrometry (MS), are crucial for conducting mechanistic studies in vitro. nih.govdovepress.com
Traditional HTS assays often rely on fluorescence or luminescence, which can be prone to interference from the compounds being tested. nih.gov Mass spectrometry offers a label-free, highly sensitive, and versatile alternative for detecting the outcomes of biochemical reactions. nih.gov In the context of deuterated compounds, HT-MS assays can be designed to measure enzyme activity by monitoring the conversion of a substrate to a product, allowing for the identification of inhibitors or modulators. nih.gov
Affinity Selection Mass Spectrometry (ASMS) is a powerful HTS technique for identifying compounds that bind to a specific biological target. nih.gov In a typical ASMS experiment, a library of compounds (which can include deuterated analogs) is incubated with a target protein. The protein-ligand complexes are then separated from unbound compounds, and the bound ligands are identified by MS. nih.gov This method is highly effective for screening deuterated libraries to discover novel ligands or to characterize the binding of existing ones.
The use of deuterated compounds in HTS can also facilitate mechanistic studies. For example, by comparing the activity or binding of a deuterated compound to its non-deuterated counterpart, researchers can quickly assess the impact of the kinetic isotope effect on target engagement or metabolic stability. nih.gov This approach helps in understanding the mechanism of action and identifying specific sites on a molecule that are critical for its biological activity. nih.gov
| HTS Methodology | Principle | Application for Deuterated Compounds |
| High-Throughput Mass Spectrometry (HT-MS) | Direct detection of substrate and product masses in an enzymatic reaction. nih.gov | Allows for rapid, label-free screening of deuterated compound libraries for enzyme inhibition or modulation. |
| Affinity Selection Mass Spectrometry (ASMS) | A target protein is used to "fish" for binding ligands from a compound mixture, which are then identified by MS. nih.gov | Efficiently screens deuterated libraries to identify compounds that bind to a specific protein target. |
| Covalent Fragment Screening | Screens for fragments that form a covalent bond with the target protein, detected by a mass shift in the protein. nih.gov | Can be used to identify reactive sites and understand the mechanism of action for deuterated covalent inhibitors. |
Emerging Methodologies in Stable Isotope Chemistry and Mass Spectrometry for Pharmaceutical Research
The field of pharmaceutical research is continuously benefiting from advancements in stable isotope chemistry and mass spectrometry. researchgate.netle.ac.uk These methodologies provide unparalleled sensitivity and specificity for studying the fate of drugs and understanding their mechanisms of action. danaher.comacs.org Stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) serve as powerful non-radioactive tracers. musechem.com
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a prominent technique that studies the dynamics of protein structures. thermofisher.comnih.gov By monitoring the rate at which backbone amide hydrogens in a protein exchange with deuterium from a solvent, HDX-MS can reveal information about protein conformation, flexibility, and protein-ligand interactions. acs.orgthermofisher.com When a drug like this compound binds to its receptor, it can shield certain regions of the protein from solvent exposure, slowing down the deuterium exchange in those areas. This allows researchers to map the binding site and understand the conformational changes induced by the drug. danaher.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. scispace.com In these assays, stable isotope-labeled internal standards (SILS), such as this compound, are considered essential. scispace.com Because a SILS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects, correcting for variations during sample preparation and analysis. This allows for highly accurate and precise quantification of the drug and its metabolites in complex biological matrices like blood or urine. scispace.com
Furthermore, emerging techniques focus on improving the resolution and speed of analysis. For example, ion mobility spectrometry-mass spectrometry (IMS-MS) can provide information about the three-dimensional structure of protein-drug complexes. danaher.com The combination of these advanced analytical methods with the use of deuterated compounds like this compound continues to push the boundaries of pharmaceutical research, enabling a deeper understanding of drug behavior from the molecular to the systemic level. danaher.comacs.org
| Technique | Description | Application in Pharmaceutical Research |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | Monitors the exchange of protein backbone amide hydrogens with deuterium to probe protein structure and dynamics. thermofisher.comnih.gov | Maps drug binding sites, characterizes protein-protein interactions, and analyzes conformational changes upon ligand binding. danaher.comacs.org |
| LC-MS/MS with SILS | Uses a stable isotope-labeled internal standard for highly accurate quantification of an analyte in a complex matrix. scispace.com | Essential for pharmacokinetic and toxicokinetic studies of drugs and their metabolites. scispace.com |
| Ion Mobility Spectrometry-MS (IMS-MS) | Separates ions based on their size, shape, and charge, providing information on their 3D structure. danaher.com | Characterizes the structure of drug-protein complexes and distinguishes between different conformational states. |
| Isotope Ratio Mass Spectrometry (IRMS) | Measures the precise ratio of stable isotopes in a sample. researchgate.net | Used for authenticating pharmaceutical materials and investigating metabolic pathways. researchgate.net |
Q & A
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Conduct ex vivo organ bath experiments using tissue samples from treated animals to bridge in vitro receptor-binding assays and in vivo functional outcomes . Analyze discrepancies through systematic contradiction frameworks (e.g., TRIZ model), identifying principal factors such as tissue-specific muscarinic receptor accessibility or deuterium kinetic isotope effects . Replicate findings across multiple model systems (e.g., rat jejunum vs. ileum) to validate translatability .
Q. What advanced statistical strategies mitigate Type I errors in subgroup analyses of this compound responders?
- Methodological Answer : Pre-specify subgroup hypotheses (e.g., genetic polymorphisms in cholinergic pathways) to avoid exploratory a posteriori testing, which inflated false positives in earlier Alzheimer’s trials . Use machine learning algorithms (e.g., random forests) to identify predictive biomarkers while controlling for overfitting via cross-validation . Report effect sizes with confidence intervals instead of relying solely on p-values .
Q. How can isotopic labeling (d9) alter Bethanechol’s pharmacodynamic profile compared to the non-deuterated form?
- Methodological Answer : Perform head-to-head comparative studies using stable isotope-resolved metabolomics to track deuterium incorporation in target tissues . Measure kinetic parameters (e.g., t1/2, Vd) via compartmental modeling in dual-isotope tracer designs. Assess functional outcomes (e.g., intestinal ion transport) to quantify isotopic effects on efficacy, as demonstrated in Hubel’s rat jejunum studies .
Q. What methodologies optimize this compound’s administration protocols for CNS penetration studies?
- Methodological Answer : Use intracerebroventricular (ICV) cannulation in animal models to bypass blood-brain barrier limitations, as in Penn et al.’s Alzheimer’s trials . Combine microdialysis with LC-MS/MS to measure real-time cerebrospinal fluid (CSF) concentrations. Validate target engagement via PET imaging of muscarinic receptor occupancy .
Data Presentation and Interpretation Guidelines
- Tables : Include isotopic purity data (e.g., % deuterium incorporation), pharmacokinetic parameters (Cmax, AUC), and receptor-binding affinities .
- Figures : Use dose-response curves for efficacy/safety endpoints and heatmaps for subgroup biomarker analyses .
- Contradiction Analysis : Apply dialectical frameworks to distinguish principal vs. secondary contradictions (e.g., efficacy vs. toxicity) and prioritize resolvable factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
